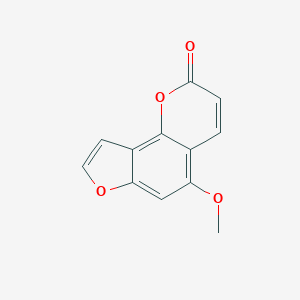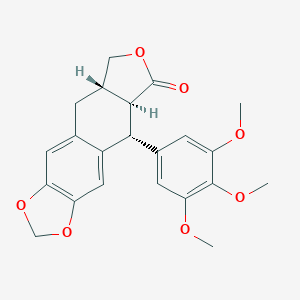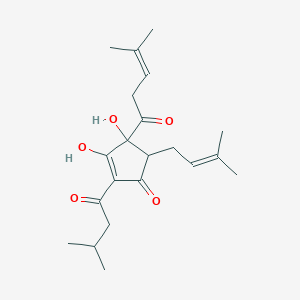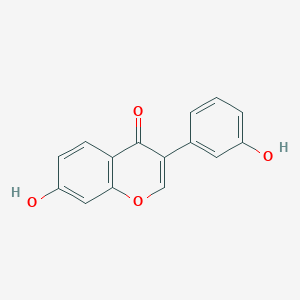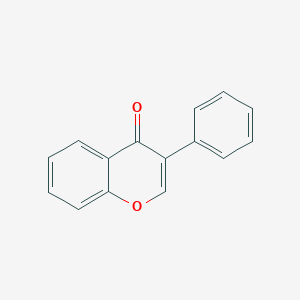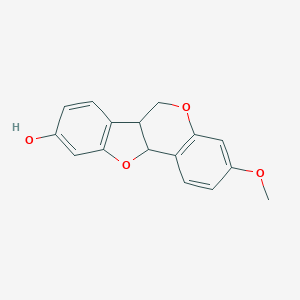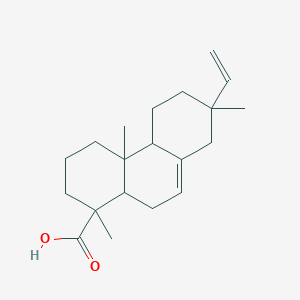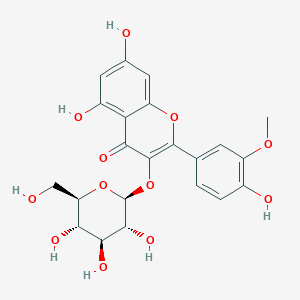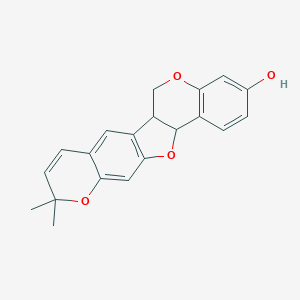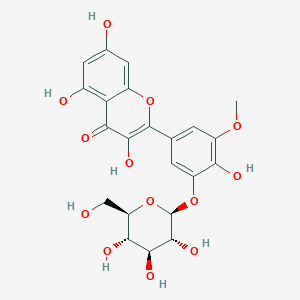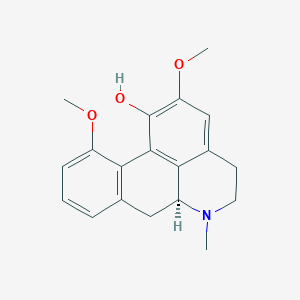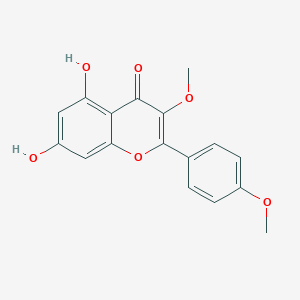
Ermanin
説明
Ermanin is an O-methylated flavonol, which was isolated from Tanacetum microphyllum . It is also known by other names such as 3,4’-Dimethoxychrysin, Kaempferol-3,4’-dimethylether, and 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone .
Synthesis Analysis
Ermanin can be synthesized biologically from kaempferol with two O-methyltransferases (OMTs) expressed in E. coli . The OMTs, ROMT-9 and SOMT-2, were cloned in one expression vector and both proteins were induced from E. coli containing both ROMT-9 and SOMT-2 by adding IPTG at 100 μM .
Molecular Structure Analysis
The molecular formula of Ermanin is C17H14O6 . The systematic IUPAC name is 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . The molecular weight is 314.29 g/mol .
Physical And Chemical Properties Analysis
Ermanin has a molecular weight of 314.29 g/mol . It is a dihydroxyflavone and a dimethoxyflavone . It is functionally related to kaempferol .
科学的研究の応用
Ermanin: A Methoxylated Flavone with Diverse Biological Activities
Ermanin is a methoxylated flavone known for its wide range of biological activities. It has been identified in various natural sources, including bee glue, and has shown potential in several scientific research applications. Below is a comprehensive analysis focusing on unique applications of Ermanin, each detailed in separate sections.
Oxidative Stress Modulation: Ermanin has been observed to modulate oxidative stress within cells. It increases the levels of intracellular reactive oxygen species (ROS) and decreases the levels of glutathione (GSH) in B16/F10 mouse melanoma cells and primary mouse melanocytes at concentrations of 8 and 16 µM . This property is significant for studies related to cellular responses to oxidative stress and could be pivotal in understanding the mechanisms of various diseases.
Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by reducing lipopolysaccharide (LPS)-induced increases in inducible nitric oxide synthase (iNOS) and COX-2 levels in RAW 264.7 mouse macrophages. The IC50 values for this activity are 6.7 and 1.68 µM, respectively . This application is crucial for developing anti-inflammatory drugs and studying inflammation-related pathologies.
Antiviral Potential: Ermanin has shown antiviral capabilities by inhibiting the replication of poliovirus type 1 in Vero cells, with an ED99 of 5 µg/ml . This suggests that Ermanin could be a valuable tool in the research and development of antiviral agents, especially against viruses for which treatments are currently limited.
Melanogenesis Induction: Research indicates that Ermanin can induce melanogenesis in zebrafish larvae when used at concentrations of 8 and 16 µM . This application is particularly relevant for studies in pigmentation disorders and could contribute to the development of treatments for conditions such as vitiligo.
Immunomodulatory Effects: Ermanin’s ability to modulate immune responses is another area of interest. Its impact on macrophage activity suggests potential applications in immunology, particularly in understanding how immune cells respond to various stimuli and in the development of immunomodulatory therapies .
Cell Signaling Pathways: The compound’s effects on ROS and GSH levels implicate it in cell signaling pathways, particularly those related to redox homeostasis . This is significant for research into cell biology and signaling, as well as for exploring new therapeutic approaches for diseases linked to cell signaling dysregulation.
Pharmacognostic Applications: Ermanin is also found in Hyptis suaveolens, a plant known for its pharmacognostic importance. The presence of Ermanin in this plant underscores its potential in the development of plant-based drugs and in the exploration of new pharmacological agents .
Role in Plant Biology: As a natural product found in plants, Ermanin contributes to the chemical defense mechanisms of plants against pathogens. Its study can provide insights into plant biology and the development of biopesticides or other plant protection strategies .
作用機序
Ermanin is an O-methylated flavonol, a type of flavonoid, that has been isolated from Tanacetum microphyllum . It has been found to have several biological activities, including anti-inflammatory, anti-tuberculous, and anti-viral/bacterial properties .
Target of Action
Ermanin primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. iNOS produces nitric oxide, a molecule involved in immune defense, while COX-2 is involved in the synthesis of prostaglandins, which are key mediators of inflammation.
Mode of Action
Ermanin interacts with its targets by inhibiting their activities. It potently inhibits the activities of iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins . This leads to a decrease in inflammation and immune responses.
Biochemical Pathways
Ermanin affects the nitric oxide and prostaglandin synthesis pathways by inhibiting iNOS and COX-2 . The downstream effects include a reduction in inflammation and immune responses. Additionally, ermanin has been found to inhibit platelet aggregation , which could potentially affect blood clotting pathways.
Result of Action
The molecular and cellular effects of ermanin’s action include a reduction in inflammation and immune responses due to the inhibition of iNOS and COX-2 . This can lead to a decrease in symptoms associated with conditions such as tuberculosis and viral/bacterial infections .
Safety and Hazards
特性
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJVIFSIXKSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174986 | |
| Record name | Ermanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ermanin | |
CAS RN |
20869-95-8 | |
| Record name | Ermanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ermanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dimethoxychrysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ermanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERMANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850D90YJN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



